molecular formula C24H29N3O7S2 B2567457 Methyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-15-7

Methyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2567457
CAS No.: 449769-15-7
M. Wt: 535.63
InChI Key: FQYRACCDNZWYIO-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H29N3O7S2 and its molecular weight is 535.63. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

  • Sulfenylation in Heterocyclic Compounds : A study by Gilow et al. (1991) focused on the methylsulfenylation of pyrroles and indoles, using compounds like 1-(methylthio)morpholine. This process is crucial in synthesizing tri- and tetrasubstituted pyrroles and disubstituted indoles, highlighting the compound's role in synthesizing complex heterocyclic structures (Gilow et al., 1991).

  • Nucleophilic Replacement Reactions : Ali and Richardson (1969) explored the synthesis of derivatives of 2,3,4,6-tetra-amino-2,3,4,6-tetradeoxy-D-glucose, indicating the compound's relevance in creating specialized glucose derivatives, which are significant in medicinal chemistry (Ali & Richardson, 1969).

  • Insecticidal Properties : Bakhite et al. (2014) synthesized pyridine derivatives, including compounds with structural similarities to the target molecule, and found them to have insecticidal properties. This suggests potential applications in pest control and agriculture (Bakhite et al., 2014).

Pharmaceutical Applications

  • Antimicrobial Activities : Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, which are structurally similar to the target compound, and tested their antimicrobial activities. This points towards potential applications in developing new antimicrobial agents (Abdel-rahman et al., 2002).

  • Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) explored novel compounds for their COX-2 inhibitory, analgesic, and anti-inflammatory activities. The structural similarity to the target compound suggests possible applications in pain management and inflammation control (Abu‐Hashem et al., 2020).

Material Science and Polymer Chemistry

  • Synthesis of Polyamides : Faghihi and Mozaffari (2008) discussed the synthesis of new polyamides using pyridine derivatives, indicating the role of similar compounds in polymer chemistry and material science (Faghihi & Mozaffari, 2008).

  • Nanostructured Poly(esterimide)s : Mallakpour and Soltanian (2011) synthesized novel chiral nanostructured poly(esterimide)s, highlighting the use of pyridine derivatives in creating advanced materials with potential applications in various industries (Mallakpour & Soltanian, 2011).

Properties

IUPAC Name

methyl 6-acetyl-2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O7S2/c1-14-11-27(12-15(2)34-14)36(31,32)18-7-5-17(6-8-18)22(29)25-23-21(24(30)33-4)19-9-10-26(16(3)28)13-20(19)35-23/h5-8,14-15H,9-13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYRACCDNZWYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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